Methyl 2-(3-bromo-4-nitrophenyl)acetate
Description
Properties
CAS No. |
185200-33-3 |
|---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 |
InChI Key |
YRVHCAKUFXGWNU-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 2-(3-bromo-4-nitrophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It participates in various reactions such as:
- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group enhances the compound's reactivity towards nucleophiles, making it valuable for synthesizing derivatives.
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing the formation of diverse compounds.
Medicinal Chemistry
The compound has shown potential in medicinal applications due to its biological activities:
- Anticancer Activity : Studies indicate that similar nitro-substituted compounds can inhibit cancer cell proliferation. For instance, research published in MDPI highlighted that these compounds could induce apoptosis in colorectal cancer cells, showcasing their therapeutic potential .
- Antimicrobial Properties : Investigations have demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .
Biochemical Studies
This compound is utilized in biochemical research to study enzyme interactions:
- Enzyme Inhibition : The compound interacts with esterases and lipases, leading to the hydrolysis of the ester bond and the formation of 4-nitrophenol, which is a chromogenic indicator used in enzymatic assays .
- Cell Signaling Modulation : It influences signaling pathways by interacting with proteins and transcription factors, affecting gene expression and cellular metabolism .
Case Study 1: Anticancer Potential
A study focused on the anticancer properties of nitro-substituted phenolic compounds revealed that this compound could effectively inhibit colorectal cancer cell growth by inducing apoptosis. The study reported an IC50 value indicating effective concentrations for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. Results showed significant antibacterial activity, suggesting its potential as a candidate for developing new antimicrobial drugs .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(3-bromo-4-nitrophenyl)acetate?
- Methodological Answer : The synthesis typically involves sequential nitration and bromination of a phenylacetic acid precursor, followed by esterification. For example:
Nitration : Introduce the nitro group at the para position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C).
Bromination : Electrophilic bromination at the meta position using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Esterification : React the resulting 3-bromo-4-nitrophenylacetic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
- Key Considerations : Monitor regioselectivity during nitration/bromination using TLC or HPLC. Purify intermediates via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and nitro groups cause deshielding; aromatic protons split based on coupling). For example, the nitro group at C4 induces downfield shifts (~δ 8.2–8.6 ppm for aromatic protons) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How is single-crystal X-ray diffraction used to resolve its molecular structure?
- Methodological Answer :
Crystallization : Use slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane) to obtain high-quality crystals.
Data Collection : Employ a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Use SHELXL for structure solution and refinement. Key parameters include:
- Displacement parameters (Uiso/Ueq) for thermal motion analysis.
- Hydrogen bonding : Identify intramolecular interactions (e.g., C–H···O) and π-π stacking distances .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of bromo/nitro substituents?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate:
Electrostatic potential maps : Visualize electron-deficient regions near nitro and bromo groups.
Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward nucleophilic/electrophilic attacks.
- Correlation Energy : Use functionals like Colle-Salvetti to model electron correlation effects in aromatic systems .
Q. What strategies resolve crystallographic disorder in derivatives of this compound?
- Methodological Answer :
- Disordered Moieties : Refine occupancy ratios (e.g., 0.53:0.47 for hydroxyl groups in ) using PART commands in SHELXL.
- Hydrogen Bonding : Apply restraints (DFIX, DANG) to stabilize disordered regions.
- Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., bond angles deviating >5° from ideal values) .
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : The bromo group facilitates Pd-catalyzed coupling, but steric hindrance from the nitro group may reduce yields. Optimize using:
Bulky ligands (XPhos) to enhance catalyst turnover.
Microwave-assisted synthesis to accelerate reaction kinetics.
- Suzuki-Miyaura Coupling : The nitro group’s electron-withdrawing effect stabilizes intermediates but may require higher temperatures (80–100°C) .
Data Contradictions and Validation
- Example : Discrepancies in reported melting points or crystallographic parameters (e.g., unit cell dimensions) may arise from polymorphism or solvent inclusion. Validate via:
Key Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
